5-Bromo-2-(3-methoxyphenoxy)pyridine
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Overview
Description
5-Bromo-2-(3-methoxyphenoxy)pyridine: is an organic compound with the molecular formula C12H10BrNO2 . It is a derivative of pyridine, substituted with a bromo group at the 5-position and a 3-methoxyphenoxy group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 3-methoxyphenol.
Nucleophilic Substitution: 3-Methoxyphenol undergoes a nucleophilic substitution reaction with 2-chloropyridine in the presence of a base such as potassium carbonate to form 2-(3-methoxyphenoxy)pyridine.
Bromination: The resulting 2-(3-methoxyphenoxy)pyridine is then brominated using a brominating agent like N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(3-methoxyphenoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium carbonate and solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium phosphate are typically used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 5-Bromo-2-(3-methoxyphenoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs due to its ability to interact with biological targets.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-methoxyphenoxy)pyridine in biological systems involves its interaction with specific molecular targets. The bromo and methoxyphenoxy groups contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde
Comparison:
- Structural Differences: While 5-Bromo-2-(3-methoxyphenoxy)pyridine has a methoxyphenoxy group, similar compounds may have different substituents such as trifluoromethyl or carboxaldehyde groups.
- Reactivity: The presence of different substituents affects the reactivity and the types of reactions these compounds undergo.
- Applications: Each compound has unique applications based on its structural features and reactivity. For example, 2-Bromo-5-(trifluoromethyl)pyridine is used in different coupling reactions compared to this compound.
Properties
IUPAC Name |
5-bromo-2-(3-methoxyphenoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-15-10-3-2-4-11(7-10)16-12-6-5-9(13)8-14-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJUBVGGSUQXBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716863 |
Source
|
Record name | 5-Bromo-2-(3-methoxyphenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249147-55-4 |
Source
|
Record name | 5-Bromo-2-(3-methoxyphenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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